Seco 10,11-Anhydro Clarithromycin is a derivative of clarithromycin, which itself is a semi-synthetic macrolide antibiotic derived from erythromycin. This compound is characterized by the absence of the hydroxyl groups at the 10 and 11 positions, resulting in a unique structural configuration that may enhance its pharmacological properties. Seco 10,11-Anhydro Clarithromycin is primarily studied for its potential applications in treating bacterial infections and its role in antibiotic development.
Clarithromycin was first introduced in the late 1980s as an improvement over erythromycin, offering better bioavailability and stability. The seco form of clarithromycin is synthesized through various chemical modifications of erythromycin derivatives, which are obtained from natural sources such as Saccharopolyspora erythraea.
Seco 10,11-Anhydro Clarithromycin falls under the classification of macrolide antibiotics, which are known for their ability to inhibit bacterial protein synthesis. It is categorized as a small molecule drug and is recognized for its antibacterial properties against a range of Gram-positive and some Gram-negative bacteria.
The synthesis of Seco 10,11-Anhydro Clarithromycin involves several key steps that modify the erythromycin backbone.
Seco 10,11-Anhydro Clarithromycin has a distinct molecular structure that can be represented by its chemical formula .
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 747.9534 g/mol |
IUPAC Name | Not specified |
Seco 10,11-Anhydro Clarithromycin undergoes various chemical reactions that can be exploited for further modifications or to study its reactivity:
The mechanism of action for Seco 10,11-Anhydro Clarithromycin aligns with that of other macrolides:
The physical and chemical properties of Seco 10,11-Anhydro Clarithromycin influence its behavior in biological systems:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | More stable than clarithromycin |
pH Sensitivity | Variable |
Seco 10,11-Anhydro Clarithromycin has several scientific uses:
The ongoing research into Seco 10,11-Anhydro Clarithromycin aims to further elucidate its potential applications in medicine and pharmacology while addressing the challenges posed by antibiotic resistance.
The discovery of erythromycin A in 1952 marked the dawn of macrolide antibiotics, derived from Saccharopolyspora erythraea. These compounds feature a macrocyclic lactone ring (14–16 atoms) decorated with amino sugars like desosamine and cladinose. Erythromycin’s clinical utility was initially limited by acid instability, leading to degradation products with reduced antibacterial activity and gastrointestinal side effects [2] [10]. Second-generation macrolides addressed these issues: clarithromycin (6-O-methylation) and azithromycin (15-membered ring) exhibited enhanced pharmacokinetics and acid stability. Third-generation ketolides (e.g., telithromycin) emerged to combat ribosomal methylation (erm)-mediated resistance by incorporating C11/C12 cyclic carbamates that engage secondary binding sites in domain II of the 23S rRNA [2] [5]. Despite these advances, resistance escalation necessitates novel structural frameworks like seco and anhydro modifications.
Table 1: Generations of Macrolide Antibiotics
Generation | Representatives | Key Structural Features | Clinical Limitations |
---|---|---|---|
First | Erythromycin | 14-membered ring, cladinose, desosamine | Acid instability, resistance |
Second | Clarithromycin, Azithromycin | 6-O-methylation (CLR), 15-membered ring (AZM) | Limited efficacy against MLSB resistance |
Third | Telithromycin | 11,12-cyclic carbamate, C6 extension | Hepatotoxicity concerns |
Clarithromycin’s efficacy is constrained by two primary resistance mechanisms:
Cryo-EM studies reveal that clarithromycin binds the ribosomal exit tunnel near nucleotide A2062 (E. coli numbering), forming hydrogen bonds with the desosamine sugar [3]. Modifications at sterically permissive sites (e.g., C-4'', C-10, C-11/12) enable novel interactions:
Seco and anhydro transformations represent strategic ring manipulations to overcome resistance:
Table 2: Structural and Functional Attributes of Seco vs. Anhydro Modifications
Modification | Chemical Alteration | Key Derivatives | Ribosomal Target | Resistance Overcome |
---|---|---|---|---|
Seco | C10–C11 bond cleavage | Seco-desosaminyl analogs | Domain II (A752) | erm-mediated methylation |
Anhydro | Dehydration (e.g., C10–C11, C6–C9) | 10,11-Epoxy acylides | Domain V (U2847, A2062) | Efflux pumps, A2058 mutations |
Synthesis Insights:
These innovations exemplify rational drug design leveraging ribosomal crystallography to address evolving bacterial resistance [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3